molecular formula C14H14FNO3S B5812480 4-fluoro-N-(3-methoxybenzyl)benzenesulfonamide

4-fluoro-N-(3-methoxybenzyl)benzenesulfonamide

Cat. No. B5812480
M. Wt: 295.33 g/mol
InChI Key: RKXVVESXLJTTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-methoxybenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FBBS and is a sulfonamide derivative. FBBS has shown promising results in scientific research, especially in the field of medicinal chemistry.

Mechanism of Action

FBBS inhibits carbonic anhydrase IX by binding to its active site. This leads to the inhibition of the enzyme's activity, which is crucial for the survival of cancer cells. FBBS has also been found to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
FBBS has been found to have no significant toxic effects on normal cells. This makes it a potential candidate for developing anticancer drugs with minimal side effects. FBBS has also been found to have anti-inflammatory effects, which can be useful in developing drugs for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

FBBS has several advantages in lab experiments. It is easy to synthesize, and the yield obtained through the synthesis method is high. FBBS is also stable and can be stored for an extended period without degradation. However, FBBS has some limitations in lab experiments. It is not water-soluble, which can make it challenging to use in some experiments. FBBS is also not commercially available, which can make it difficult to obtain for some researchers.

Future Directions

FBBS has shown promising results in scientific research, and there are several future directions that can be explored. One of the most promising directions is the development of anticancer drugs based on FBBS. FBBS can also be used in developing drugs for various inflammatory diseases. Further research can also be done to explore the mechanism of action of FBBS and its potential applications in other fields.
In conclusion, FBBS is a chemical compound that has shown promising results in scientific research, especially in the field of medicinal chemistry. Its potential applications in developing anticancer drugs and drugs for inflammatory diseases make it a compound of significant interest. Further research is needed to explore its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of FBBS involves the reaction between 4-fluorobenzenesulfonyl chloride and 3-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of FBBS obtained through this method is high, and the purity is also excellent.

Scientific Research Applications

FBBS has shown potential in various scientific research applications. One of the most promising applications of FBBS is in the field of medicinal chemistry. FBBS has been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in various types of cancer. This makes FBBS a potential candidate for developing anticancer drugs.

properties

IUPAC Name

4-fluoro-N-[(3-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-19-13-4-2-3-11(9-13)10-16-20(17,18)14-7-5-12(15)6-8-14/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXVVESXLJTTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3-methoxybenzyl)benzenesulfonamide

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